molecular formula C11H9BrF4O B14048851 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14048851
M. Wt: 313.09 g/mol
InChI Key: FXSVAEIEKLHYIR-UHFFFAOYSA-N
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Description

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the bromination of 1-(3,5-Bis(difluoromethyl)phenyl)propan-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ether, tetrahydrofuran), low temperatures.

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), controlled temperatures.

Major Products Formed

    Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, leading to various biological effects. The difluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromopropanone moiety can interact with nucleophilic sites in enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one: Similar structure with trifluoromethyl groups instead of difluoromethyl groups.

    1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one: Chlorine atom instead of bromine.

    1-(3,5-Bis(difluoromethyl)phenyl)-3-iodopropan-2-one: Iodine atom instead of bromine.

Uniqueness

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of difluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C11H9BrF4O/c12-5-9(17)3-6-1-7(10(13)14)4-8(2-6)11(15)16/h1-2,4,10-11H,3,5H2

InChI Key

FXSVAEIEKLHYIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)C(F)F)CC(=O)CBr

Origin of Product

United States

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